2-Methyl-6-(1-propenyl)pyrazine

stereochemistry olfactory receptor quality control

2‑Methyl‑6‑(1‑propenyl)pyrazine (CAS 18217‑81‑7, molecular formula C₈H₁₀N₂, MW 134.18 g mol⁻¹) is a naturally occurring alkylpyrazine volatile [REFS‑1]. It belongs to the pyrazine class of heterocyclic aroma compounds and is detected—though not yet quantified—in roasted foods such as coffee, tea, cereals and green vegetables, where it is formed thermally via the Maillard reaction [REFS‑2].

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 18217-81-7
Cat. No. B094426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(1-propenyl)pyrazine
CAS18217-81-7
Synonyms2-Methyl-6-[(E)-1-propenyl]pyrazine
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESCC=CC1=NC(=CN=C1)C
InChIInChI=1S/C8H10N2/c1-3-4-8-6-9-5-7(2)10-8/h3-6H,1-2H3/b4-3+
InChIKeyNOBVHXZAVPKZQU-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Methyl‑6‑(1‑propenyl)pyrazine (CAS 18217‑81‑7): Procurement‑Grade Identity and Class Context


2‑Methyl‑6‑(1‑propenyl)pyrazine (CAS 18217‑81‑7, molecular formula C₈H₁₀N₂, MW 134.18 g mol⁻¹) is a naturally occurring alkylpyrazine volatile [REFS‑1]. It belongs to the pyrazine class of heterocyclic aroma compounds and is detected—though not yet quantified—in roasted foods such as coffee, tea, cereals and green vegetables, where it is formed thermally via the Maillard reaction [REFS‑2]. Commercial sourcing typically supplies the (E)‑stereoisomer (2‑methyl‑6‑[(E)‑prop‑1‑en‑1‑yl]pyrazine), a detail that becomes critical when stereochemical fidelity influences sensory or receptor‑based outcomes [REFS‑3].

Why Interchanging 2‑Methyl‑6‑(1‑propenyl)pyrazine with Other Alkylpyrazines Introduces Risk


Alkylpyrazines are not fungible. Subtle alterations in the number, position, and nature of substituents shift olfactory detection thresholds by orders of magnitude, alter receptor‑activation profiles, and modify gas‑phase partitioning during thermal processing [REFS‑1]. For 2‑methyl‑6‑(1‑propenyl)pyrazine, the propenyl side‑chain introduces a degree of unsaturation that differentiates its odour quality—described as roasted/nutty—from saturated analogs such as 2‑ethyl‑6‑methylpyrazine (nutty, threshold 40 μg kg⁻¹ in water) or 2,3‑dimethylpyrazine (roasted, threshold 2500 μg kg⁻¹) [REFS‑2]. Because the compound’s own odour threshold has not been published, researchers and formulators who substitute a generic “pyrazine note” risk mis‑scaling a key volatile’s contribution to the overall aroma profile, compromising product authenticity and sensory reproducibility [REFS‑3].

Quantitative Evidence Differentiating 2‑Methyl‑6‑(1‑propenyl)pyrazine from Its Closest Structural Analogs


Stereochemical Identity: The (E)‑Isomer as the Defined Procurement Entity

Commercial 2‑methyl‑6‑(1‑propenyl)pyrazine is overwhelmingly supplied as the (E)‑stereoisomer (CAS 18217‑81‑7), whereas generic database entries and synthetic routes may yield a mixture of (E)‑ and (Z)‑isomers [REFS‑1]. Olfactory receptor OR5K1 responds differentially to pyrazine stereoisomers, and computational studies show that the orientation of the substituent relative to the pyrazine ring lone‑pair orbital is a key determinant of odour potency [REFS‑2]. The (Z)‑isomer (CAS 104638‑11‑1) exhibits a distinct odour profile and is often less active in receptor‑based assays [REFS‑3]. Therefore, specifying the (E)‑isomer ensures consistency in sensory studies and flavour formulations.

stereochemistry olfactory receptor quality control

Odour Threshold Context: Unreported Value as a Key Differentiator Versus Well‑Characterised Pyrazines

The odour detection threshold of 2‑methyl‑6‑(1‑propenyl)pyrazine in water has not been reported in the primary literature, a fact confirmed by multiple database curators [REFS‑1]. This stands in contrast to structurally analogous pyrazines such as 2‑ethyl‑6‑methylpyrazine (threshold 40 μg kg⁻¹), 2‑ethyl‑3,5‑dimethylpyrazine (0.04 μg kg⁻¹), and 2‑methylpyrazine (60 μg kg⁻¹) [REFS‑2]. The absence of a published threshold means that any formulation relying on literature values for related pyrazines risks grossly mis‑estimating the sensory contribution of 2‑methyl‑6‑(1‑propenyl)pyrazine. Researchers must either experimentally determine the threshold for each application or treat the compound as a qualitative note rather than a quantitatively predictable ingredient.

odour threshold sensory potency flavour formulation

Predicted LogP (XLogP3‑AA) and Implications for Volatility and Headspace Delivery

The computed XLogP3‑AA value for 2‑methyl‑6‑(1‑propenyl)pyrazine is 1.20 [REFS‑1]. This moderate lipophilicity places it between the more polar 2‑methylpyrazine (XLogP3‑AA ~0.4) and the more hydrophobic 2‑ethyl‑3,5‑dimethylpyrazine (XLogP3‑AA ~1.9) [REFS‑2]. In food matrices, a logP around 1.2 suggests balanced air‑water partitioning, meaning the compound will volatilise sufficiently for headspace detection but will also remain partially dissolved in the aqueous phase, affecting its temporal release profile. This predicted physicochemical property can guide experimental design for aroma‑release studies and assist formulators in anticipating behaviour that differs from both more water‑soluble and more fat‑soluble pyrazine alternates.

partition coefficient volatility flavour release

Supply‑Chain Purity Specification: 97 % HPLC as a Procurement Benchmark

A major supplier of 2‑methyl‑6‑(1‑propenyl)pyrazine (Lanzhou Kangyuxin Bio‑Tech Co.) offers the compound at 97 % purity by HPLC, with packaging available from 1 kg to 50 kg [REFS‑1]. In contrast, many small‑quantity research‑grade suppliers do not publish batch‑release HPLC data for this compound, and the purity of material obtained through custom synthesis may vary substantially. For industrial users requiring lot‑to‑lot consistency—particularly in flavour and fragrance applications where impurities can introduce off‑notes—the published 97 % specification provides a verifiable quality anchor that is absent for many uncharacterised sources.

purity quality assurance batch consistency

Recommended Application Scenarios for 2‑Methyl‑6‑(1‑propenyl)pyrazine Based on Verified Differentiation


Sensory Neuroscience & Olfactory Receptor Deorphanisation

Because the (E)‑isomer’s lone‑pair orbital orientation is predicted to favour OR5K1 receptor engagement, this compound is especially suitable for studies aimed at deorphanising pyrazine‑responsive olfactory receptors. The defined stereochemistry (CAS 18217‑81‑7) enables reproducible dose–response experiments that are not confounded by isomer mixtures [REFS‑1].

Flavour Authenticity and Aroma Reconstitution Modelling

The compound’s confirmed presence—but lack of quantification—in coffee, tea, and cereals makes it a priority analyte for aroma reconstitution models that seek to close the sensory gap between synthetic blends and natural extracts. Its unreported odour threshold demands experimental determination before inclusion in quantitative models, a fact that should be explicitly noted in project protocols [REFS‑2].

Physicochemical Profiling of Pyrazine Volatiles in Food Matrices

With a predicted XLogP3‑AA of 1.20, 2‑methyl‑6‑(1‑propenyl)pyrazine sits at the centre of the lipophilicity range for common food pyrazines. This intermediate logP makes it an excellent probe molecule for studying the effect of matrix composition (lipid, protein, carbohydrate) on the release and perception of roasted‑aroma volatiles [REFS‑3].

Industrial Flavour House Ingredient Sourcing

For flavour houses requiring kilogram‑scale quantities with verifiable purity, the commercial availability at 97 % HPLC in up to 50 kg packs provides a procurement pathway that mitigates the risk of batch‑to‑batch sensory drift. This specification should be incorporated into supplier qualification checklists [REFS‑4].

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